molecular formula C14H11FO3 B3268968 Methyl 4-(4-fluorophenoxy)benzoate CAS No. 500556-98-9

Methyl 4-(4-fluorophenoxy)benzoate

Cat. No. B3268968
CAS RN: 500556-98-9
M. Wt: 246.23 g/mol
InChI Key: UUYOTOWEYHRUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(4-fluorophenoxy)benzoate” is a chemical compound with the CAS Number: 500556-98-9 . It has a molecular weight of 246.24 and is typically stored at temperatures between 2-8°C . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H11FO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . and is stored at temperatures between 2-8°C .

Scientific Research Applications

Anaerobic Transformation and Environmental Implications

Research by Genthner, Townsend, and Chapman (1989) investigated the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium, which has implications for environmental biodegradation. They found that isomeric fluorophenols, like 4-fluorophenol, did not undergo transformation, suggesting a specific pathway for the anaerobic conversion of phenol to benzoate, potentially relevant to environmental bioremediation efforts (Genthner, Townsend, & Chapman, 1989).

Chemosensors and Analytical Chemistry

Ma et al. (2013) developed novel anion sensors that contain structural elements similar to Methyl 4-(4-fluorophenoxy)benzoate. These sensors demonstrated selective and colorimetric fluoride sensing properties, indicating the potential of fluorophenol derivatives in analytical chemistry, particularly in anion detection (Ma et al., 2013).

Synthetic Chemistry Applications

Lou Hong-xiang (2012) synthesized Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a compound structurally related to this compound, as an intermediate for the synthesis of natural products with biological activities. This study highlights the role of such compounds in the synthesis of complex organic molecules, demonstrating their importance in the field of synthetic chemistry (Lou Hong-xiang, 2012).

Liquid Crystal Research

Cruz et al. (2001) explored a series of difluoro substituted benzoate derivatives, similar in structure to this compound, for their mesomorphic properties. These derivatives displayed rich polymesomorphic sequences, underscoring the potential of fluorinated benzoates in the development of liquid crystal materials (Cruz et al., 2001).

Fluorinated Compounds in Photopolymerization

Avci, Mathias, and Thigpen (1996) studied various benzoate ester derivatives, including those with fluorine substitutions, for their rapid photopolymerization properties. This research indicates the utility of fluorinated benzoates in applications requiring rapid photocure, such as in thin film and coating applications (Avci, Mathias, & Thigpen, 1996).

Safety and Hazards

“Methyl 4-(4-fluorophenoxy)benzoate” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , suggesting measures to prevent exposure and actions to take if exposure occurs .

Relevant Papers The relevant papers for “this compound” can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and similar products .

properties

IUPAC Name

methyl 4-(4-fluorophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYOTOWEYHRUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-fluorophenoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-fluorophenoxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(4-fluorophenoxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(4-fluorophenoxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(4-fluorophenoxy)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(4-fluorophenoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.